Tsugafolin Tsugafolin Tsugafolin is a natural product found in Goniothalamus gardneri, Abies spectabilis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3973672
InChI: InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3
SMILES: COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O
Molecular Formula: C17H16O5
Molecular Weight: 300.3 g/mol

Tsugafolin

CAS No.:

Cat. No.: VC3973672

Molecular Formula: C17H16O5

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Tsugafolin -

Specification

Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
IUPAC Name 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3
Standard InChI Key KFGFEKHSEPSVNO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O
Canonical SMILES COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O

Introduction

Chemical Identity and Structural Characteristics

Tsugafolin (IUPAC name: 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one) is classified under the phenylpropanoids and polyketides superclass, specifically as a 5-O-methylated flavonoid . Its molecular formula is C₁₇H₁₆O₅, with a molar mass of 300.30 g/mol and an exact mass of 300.09977361 g/mol .

Structural Features

  • SMILES Notation: COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O

  • InChI Key: KFGFEKHSEPSVNO-UHFFFAOYSA-N

  • Stereochemistry: The compound exists in a (2S)-configuration, as evidenced by its full name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one .

Table 1: Physicochemical Properties of Tsugafolin

PropertyValue
Topological Polar Surface Area65.00 Ų
XLogP2.50
H-Bond Donors1
H-Bond Acceptors5
Rotatable Bonds3

Natural Occurrence and Isolation

Tsugafolin has been isolated from multiple plant species, primarily through chromatographic techniques:

Primary Sources

  • Vitex leptobotrys: Bioassay-guided fractionation of leaf and twig extracts yielded Tsugafolin alongside chalcones and carotenoids . The isolation protocol involved preparative HPLC using a Phenomenex LUNA-C18 column with MeCN-H₂O (60:40) .

  • Abies spectabilis: Identified in phytochemical screenings of Himalayan fir species, often co-occurring with abietane diterpenoids and lignans .

Extraction Yields

  • From V. leptobotrys: 12.0 mg obtained from 150 mg of crude extract .

  • Purity in commercial standards exceeds 98%, as verified by HPLC .

Pharmacological Activities

Anti-HIV Properties

In a landmark study, Tsugafolin demonstrated weak anti-HIV-1 activity with an IC₅₀ of 118 μM . While less potent than co-occurring chalcones (e.g., compound 3, IC₅₀ <15.2 μM), it showed lower cytotoxicity (24% cell growth inhibition at 133 μM) . The mechanism may involve interference with viral reverse transcriptase, though this requires validation.

Additional Bioactivities

  • Antioxidant: Demonstrated DPPH radical scavenging with EC₅₀ ≈ 45 μM, comparable to α-tocopherol .

  • Anti-inflammatory: Suppressed LPS-induced TNF-α production in macrophages by 38% at 50 μM .

Pharmacokinetic Profile

ADMET predictions via admetSAR 2.0 reveal critical insights :

Table 2: ADMET Properties of Tsugafolin

ParameterPredictionProbability
Human Intestinal AbsorptionHigh99.14%
Blood-Brain Barrier PenetrationLow72.50%
CYP3A4 InhibitionLikely65.42%
Oral BioavailabilityModerate81.43%

Key observations:

  • High intestinal absorption favors oral administration .

  • Limited BBB penetration reduces neurotoxicity risks but may restrict CNS applications .

  • CYP3A4/CYP2C9 interactions necessitate drug combination studies .

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and CRISPR screening.

  • Structural Optimization: Introduce hydroxyl groups at C-3' to enhance HIV-1 inhibition .

  • Formulation Development: Nanoencapsulation to improve water solubility (current solubility: 0.12 mg/mL in DMSO) .

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